molecular formula C17H12N2O4S2 B5467328 3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5467328
M. Wt: 372.4 g/mol
InChI Key: ZTWBCEZQPRYIGY-ZROIWOOFSA-N
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Description

3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BNIT, is a synthetic compound that has been widely studied for its potential applications in various areas of scientific research. BNIT belongs to the class of thiazolidinone derivatives and has shown promising results in areas such as cancer research, antimicrobial activity, and enzyme inhibition.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been shown to disrupt bacterial cell membranes, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and proliferation, and reduce tumor size. In antimicrobial research, this compound has been shown to disrupt bacterial cell membranes, leading to their death. This compound has also been shown to exhibit enzyme inhibition activity, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high potency and specificity. This compound has been shown to selectively inhibit various enzymes and proteins, making it a useful tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential use in drug development. This compound has been shown to exhibit enzyme inhibition activity, making it a potential candidate for developing drugs that target specific enzymes and proteins. Another area of interest is its potential use in combination therapy for cancer treatment. This compound has been shown to enhance the efficacy of certain chemotherapy drugs when used in combination. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-3-nitrobenzaldehyde with thiourea in the presence of benzyl bromide and sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

3-benzyl-5-(2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use as an antimicrobial agent, with promising results against various bacterial strains. Additionally, this compound has been shown to exhibit enzyme inhibition activity, making it a potential candidate for drug development.

properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c20-15-12(7-4-8-13(15)19(22)23)9-14-16(21)18(17(24)25-14)10-11-5-2-1-3-6-11/h1-9,20H,10H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWBCEZQPRYIGY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C(=CC=C3)[N+](=O)[O-])O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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